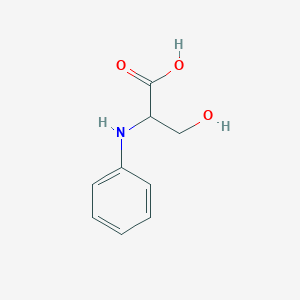

Phenylserin

Description

Structure

3D Structure

Properties

CAS No. |

5428-44-4 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-anilino-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13) |

InChI Key |

CXIYBDIJKQJUMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(CO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-threo-Phenylserine: An In-Depth Review of its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-phenylserine is a non-proteinogenic amino acid that has garnered interest primarily as a chiral building block in the synthesis of various bioactive molecules, including antibiotics such as chloramphenicol and thiamphenicol. While its role in chemical synthesis is well-documented, a comprehensive understanding of its intrinsic in vitro biological activities remains surprisingly limited in publicly accessible scientific literature. This technical guide aims to consolidate the available information on the in vitro biological profile of L-threo-phenylserine. However, extensive database searches have revealed a significant gap in research pertaining to its direct effects on cellular signaling, apoptosis, and other specific biological pathways. This document will summarize the current state of knowledge, highlighting the areas where further investigation is critically needed.

Introduction

Enzymatic Synthesis and Metabolism

The majority of in vitro studies involving L-threo-phenylserine are centered on its enzymatic production and its utility as a substrate for various enzymes.

Enzymatic Synthesis

Several enzymes have been identified and engineered for the efficient synthesis of L-threo-phenylserine. L-threonine aldolases (LTAs) and L-phenylserine aldolases (LPAs) are key enzymes in this context. For instance, a novel L-threonine transaldolase from Pseudomonas sp. has been shown to catalyze the synthesis of L-threo-phenylserine from L-threonine and benzaldehyde with a specific activity of 5.48 U mg–1[2].

L-threo-Phenylserine as a Substrate

In vitro enzymatic assays have utilized L-threo-phenylserine as a substrate to characterize enzyme activity. For example, L-phenylserine dehydrogenase has been shown to catalyze the NAD+-dependent oxidation of the β-hydroxyl group of L-threo-phenylserine[3].

Table 1: Quantitative Data on Enzymatic Synthesis of L-threo-Phenylserine

| Enzyme | Source Organism | Substrates | Product | Specific Activity / Yield | Reference |

| L-threonine transaldolase (PmLTTA) | Pseudomonas sp. | L-threonine, Benzaldehyde | L-threo-phenylserine | 5.48 U mg–1 | [2] |

| Low-specificity D-threonine aldolase | Arthrobacter sp. DK-38 | DL-threo-3-[4-(methylthio)phenylserine] | L-threo-3-[4-(methylthio)phenylserine] | 50% molar yield, 99.6% enantiomeric excess | [4] |

Gaps in the Understanding of In Vitro Biological Activity

Despite its prevalence in synthetic chemistry literature, there is a significant lack of published research on the direct in vitro biological effects of L-threo-phenylserine on mammalian cells and biological systems. Targeted searches for its activity in key cellular processes have yielded limited to no specific results.

Effects on Cell Signaling and Apoptosis

No specific studies detailing the effects of L-threo-phenylserine on key signaling pathways, such as those involving protein kinase C (PKC) or sphingolipid metabolism, were identified. Similarly, there is a lack of data from in vitro apoptosis assays that would indicate whether L-threo-phenylserine can induce or inhibit programmed cell death.

Neurotransmitter System Interactions

While there are suggestions of its potential use in mental disorders[1], no in vitro studies demonstrating direct interaction of L-threo-phenylserine with neurotransmitter receptors or its influence on neurotransmitter systems were found in the public domain.

Effects on Immune Cells

The impact of L-threo-phenylserine on the function of immune cells in vitro has not been characterized in the available literature.

Experimental Protocols

Due to the absence of specific studies on the biological activities of L-threo-phenylserine, it is not possible to provide detailed experimental protocols for assays such as cell viability, apoptosis, or signaling pathway modulation. However, for researchers interested in investigating these unexplored areas, standard protocols for common in vitro assays are widely available and can be adapted for use with L-threo-phenylserine.

Example of a General Experimental Workflow for Screening:

References

- 1. L-threo-Phenylserine | 6254-48-4 | FT107935 | Biosynth [biosynth.com]

- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of Phenylserine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylserine, a non-proteinogenic amino acid, exists as four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. The spatial arrangement of the amino and hydroxyl groups relative to the phenyl ring confers unique biological properties to each isomer, ranging from neurotransmitter precursor activity to potential central nervous system modulation. This technical guide provides a comprehensive overview of the current understanding of the biological functions of phenylserine stereoisomers, with a particular focus on their enzymatic synthesis and degradation, pharmacological effects, and therapeutic applications. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction

Stereoisomerism plays a pivotal role in pharmacology and drug development, as the three-dimensional structure of a molecule dictates its interaction with biological targets such as receptors and enzymes.[1][2] Phenylserine, with its two chiral centers, provides a compelling case study in stereospecificity. While all four stereoisomers share the same chemical formula, their biological activities diverge significantly.

This guide will delve into the distinct roles of each phenylserine stereoisomer, with a primary focus on the well-characterized L-threo-3,4-dihydroxyphenylserine (L-DOPS, droxidopa), a norepinephrine prodrug. The enzymatic machinery responsible for the synthesis and metabolism of these isomers will be explored, alongside their interactions with key components of the nervous system.

Enzymatic Synthesis and Degradation

The stereochemistry of phenylserine is primarily governed by the enzymes involved in its synthesis and degradation.

Phenylserine Aldolase

Phenylserine aldolase (EC 4.1.2.26) catalyzes the reversible cleavage of phenylserine to glycine and benzaldehyde.[3][4] Studies on phenylserine aldolase from Pseudomonas putida have shown stereoselectivity. The enzyme acts on L-threo-3-phenylserine and L-erythro-3-phenylserine, with D-isomers being poor substrates.[3]

L-threonine Transaldolase

L-threonine transaldolase is another key enzyme in the synthesis of phenylserine derivatives. It catalyzes the transfer of the amino acid backbone from L-threonine to an aldehyde acceptor. The stereochemical outcome of this reaction is highly dependent on the specific enzyme and reaction conditions.

L-Aromatic Amino Acid Decarboxylase (AADC)

L-Aromatic amino acid decarboxylase (AADC; EC 4.1.1.28) is a crucial enzyme in the metabolism of L-threo-3,4-dihydroxyphenylserine (L-DOPS). AADC decarboxylates L-DOPS to form norepinephrine, the active neurotransmitter.[5][6] The stereoselectivity of AADC is critical for the therapeutic effect of L-DOPS, as it preferentially acts on the L-threo isomer.[7]

Biological Functions of Phenylserine Stereoisomers

The biological activities of phenylserine stereoisomers are largely determined by their ability to interact with specific enzymes and receptors, or to serve as precursors for neurotransmitters.

L-threo-phenylserine and its derivative L-DOPS (Droxidopa)

L-threo-phenylserine is a naturally occurring amino acid found in the human body, where it is utilized in protein synthesis.[8] Its derivative, L-threo-3,4-dihydroxyphenylserine (L-DOPS or droxidopa), is a synthetic amino acid that acts as a prodrug of norepinephrine.[5][9]

Orally administered L-DOPS is absorbed and then converted to norepinephrine by L-Aromatic Amino Acid Decarboxylase (AADC) in both neuronal and non-neuronal tissues.[5][10] This enzymatic conversion bypasses the rate-limiting step in norepinephrine synthesis, which is the conversion of dopamine to norepinephrine by dopamine-β-hydroxylase.[6] The newly synthesized norepinephrine can then act on adrenergic receptors to elicit physiological responses, primarily an increase in blood pressure.[11]

References

- 1. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asm.org [asm.org]

- 3. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylserine aldolase - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The sympathetic transmitter norepinephrine inhibits VSMC proliferation induced by TGFβ by suppressing the expression of the TGFβ receptor ALK5 in aorta remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

The Discovery and Characterization of Phenylserine Aldolase in Pseudomonas putida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and genetic analysis of phenylserine aldolase (PSA) from Pseudomonas putida strain 24-1. This pyridoxal 5'-phosphate (PLP) dependent enzyme plays a crucial role in the catabolism of L-threo-3-phenylserine and holds potential for biocatalytic applications in the synthesis of β-hydroxy-α-amino acids, key intermediates in the manufacturing of various pharmaceuticals.

Executive Summary

A novel, inducible phenylserine aldolase was discovered in Pseudomonas putida 24-1, a soil bacterium capable of utilizing L-threo-3-phenylserine as its sole carbon and nitrogen source.[1] The enzyme was purified to homogeneity, revealing its hexameric structure and dependence on PLP as a cofactor.[1] Detailed kinetic analysis demonstrated its specificity for the L-form of phenylserine isomers and its ability to catalyze both aldol cleavage and condensation reactions.[1][2] The gene encoding this enzyme was subsequently cloned, sequenced, and successfully overexpressed in Escherichia coli, facilitating further characterization and site-directed mutagenesis studies that identified an essential active-site lysine residue.[2] This guide consolidates the key findings, experimental protocols, and biochemical data related to this significant enzyme discovery.

Enzyme Characteristics and Kinetic Properties

The phenylserine aldolase from P. putida 24-1 exhibits distinct biochemical and physical properties. It is a hexamer composed of identical subunits, with an apparent subunit molecular mass of 38 kDa.[1][2] The enzyme contains approximately 0.7 mol of pyridoxal 5'-phosphate (PLP) per mole of subunit and displays characteristic absorption maxima at 280 nm and 420 nm, the latter being indicative of the PLP-lysine Schiff base linkage.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Enzyme Commission Number | EC 4.1.2.26 | [1][2] |

| Native Molecular Mass | ~210 kDa (Gel Filtration) | [1] |

| Subunit Molecular Mass | 38 kDa (SDS-PAGE) | [1][2] |

| Quaternary Structure | Hexamer | [1][2] |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | [1][2] |

| Optimal pH (Cleavage) | ~8.5 | [1][2] |

| Optimal pH (Synthesis) | 7.5 | [1][2] |

| Absorption Maxima | 280 nm, 420 nm | [1][2] |

Substrate Specificity and Kinetic Parameters

The enzyme demonstrates a preference for L-threo-3-phenylserine but also acts on other related substrates. The D-enantiomers of phenylserine are not substrates for this enzyme.[1]

| Substrate | Km (mM) | Reference |

| L-threo-3-phenylserine | 1.3 | [1][2] |

| L-erythro-3-phenylserine | 4.6 | [1][2] |

| L-threonine | 29 | [1][2] |

| L-allo-threonine | 22 | [1][2] |

Purification of Phenylserine Aldolase

The enzyme was purified 440-fold from a crude extract of P. putida 24-1 with a final yield of 10%.[1] The purification protocol involved a series of chromatographic steps.

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |

| Crude Extract | 2,400 | 120 | 0.05 | 100 | 1 |

| DEAE-Toyopearl | 300 | 90 | 0.3 | 75 | 6 |

| Butyl-Toyopearl | 60 | 54 | 0.9 | 45 | 18 |

| Phenyl-Toyopearl | 18 | 36 | 2.0 | 30 | 40 |

| Superdex 200 | 5.5 | 12 | 22.0 | 10 | 440 |

Data adapted from Misono et al., 2005.[1]

Experimental Protocols

This section details the methodologies employed for the cultivation of the microorganism, purification of the enzyme, and subsequent characterization and genetic analysis.

Bacterial Cultivation and Enzyme Induction

Pseudomonas putida 24-1 was cultivated in a medium containing 0.2% L-threo-3-phenylserine as the inducer, along with other essential salts and nutrients. The culture was incubated at 30°C for 24 hours with vigorous shaking.

Enzyme Purification Workflow

Caption: Workflow for the purification of phenylserine aldolase.

Enzyme Activity Assay (Retro-Aldol Reaction)

The standard assay for phenylserine aldolase activity measures the cleavage of L-threo-3-phenylserine to benzaldehyde and glycine. The formation of benzaldehyde is monitored spectrophotometrically by the increase in absorbance at 279 nm.

-

Reaction Mixture: Prepare a 1 ml reaction mixture containing 100 µmol of Tris-HCl buffer (pH 8.5), 2 µmol of L-threo-3-phenylserine, 0.1 µmol of PLP, and the enzyme solution.

-

Incubation: Incubate the mixture at 30°C.

-

Measurement: Record the increase in absorbance at 279 nm. An extinction coefficient of 1.4 mM⁻¹cm⁻¹ for benzaldehyde is used for calculation.

-

Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute under these conditions.

Gene Cloning and Expression

The structural gene for phenylserine aldolase was isolated from P. putida genomic DNA.

Caption: Cloning and expression of the phenylserine aldolase gene.

The gene consists of an open reading frame of 1,074 nucleotides, encoding a protein of 357 amino acids with a calculated molecular mass of 37.4 kDa.[1][2]

Catalytic Mechanism and Active Site

Phenylserine aldolase, like other PLP-dependent enzymes, utilizes the cofactor to facilitate the Cα-Cβ bond cleavage. The reaction proceeds through the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP. Site-directed mutagenesis experiments have been crucial in elucidating the active site.

Caption: Proposed catalytic cycle of phenylserine aldolase.

Replacement of Lysine-213 with Glutamine (K213Q) resulted in a complete loss of enzyme activity and the disappearance of the 420 nm absorption peak, confirming that K213 is the essential residue that forms the Schiff base with PLP.[2]

Conclusion and Future Outlook

The discovery and comprehensive characterization of phenylserine aldolase from Pseudomonas putida 24-1 have provided a valuable biocatalyst for the stereoselective synthesis of important pharmaceutical precursors. The successful cloning and overexpression of the gene in E. coli pave the way for large-scale production and protein engineering efforts. Future research may focus on expanding the substrate scope, improving the stereoselectivity, and enhancing the stability of the enzyme through rational design and directed evolution to meet the demands of industrial-scale biocatalysis.

References

The Synthesis of Phenylserine: A Technical Guide to Chemical and Enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylserine, a β-hydroxy-α-amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents. Its stereoselective synthesis remains a topic of significant interest in organic chemistry and biotechnology. This technical guide provides an in-depth analysis of the primary mechanisms for synthesizing phenylserine from the readily available precursors, glycine and benzaldehyde. We will explore both traditional chemical methods, primarily the base-catalyzed aldol condensation, and modern enzymatic approaches that offer high stereoselectivity. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols derived from scientific literature, and presents quantitative data in a clear, comparative format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the processes.

Chemical Synthesis: The Base-Catalyzed Aldol Condensation

The chemical synthesis of phenylserine from glycine and benzaldehyde is a classic example of a crossed aldol condensation. In this reaction, a strong base is used to deprotonate the α-carbon of glycine, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a β-hydroxy-α-amino acid backbone. The reaction typically produces a mixture of diastereomers (threo and erythro), and achieving high stereoselectivity can be a significant challenge.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed synthesis of phenylserine proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium hydroxide, abstracts a proton from the α-carbon of glycine to form a glycine enolate.

-

Nucleophilic Attack: The glycine enolate acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by a proton source, typically water, to yield phenylserine.

Experimental Protocol: Base-Catalyzed Synthesis

The following protocol is adapted from a procedure described in U.S. Patent 4,605,759[1].

Materials:

-

Glycine

-

Benzaldehyde

-

45% Sodium Hydroxide Solution

-

Toluene

-

Water

-

35% Hydrochloric Acid

Procedure:

-

To a reaction vessel, add 60 g of glycine, 400 g of water, 212 g of benzaldehyde, and 120 g of toluene.

-

With stirring, cool the mixture to 10-15 °C.

-

Slowly add 177.8 g of 45% sodium hydroxide dropwise over 2 hours, maintaining the temperature at 10-15 °C.

-

Gradually raise the reaction temperature to 20 °C and continue the reaction for 20 hours at 20-25 °C.

-

After the reaction, cool the mixture and add 292.0 g of 35% hydrochloric acid dropwise at a temperature not exceeding 40 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Allow the layers to separate and collect the lower aqueous layer.

-

Neutralize the aqueous layer to a pH of 6 with 45% sodium hydroxide.

-

Cool the solution to 0-5 °C and stir for 1 hour to induce crystallization.

-

Filter the precipitate, wash with cold water, and dry under reduced pressure to obtain β-phenylserine.

Quantitative Data: Chemical Synthesis

The following table summarizes the quantitative data from various examples in the cited patent, showcasing the impact of different reaction conditions on yield and purity[1].

| Example | Organic Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1 | Toluene | 20-25 | 20 | 82.0 | 90.5 |

| 5 | iso-Butanol | 30-35 | 16 | 73.4 | 98.9 |

| 15 | Toluene | 30-35 | 8 | 95.7 (formation ratio) | 90.6 |

Enzymatic Synthesis: A Stereoselective Approach

The enzymatic synthesis of phenylserine offers a highly stereoselective alternative to chemical methods. Several classes of enzymes, primarily aldolases, can catalyze the reversible aldol addition of glycine to benzaldehyde. These reactions are typically performed in aqueous media under mild conditions and can produce phenylserine with high enantiomeric and diastereomeric purity.

Key Enzymes and Mechanism

The enzymatic synthesis of phenylserine is primarily catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes. The general mechanism involves the formation of a Schiff base between glycine and the PLP cofactor, which facilitates the deprotonation of the glycine α-carbon to form a nucleophilic quinonoid intermediate. This intermediate then attacks benzaldehyde to form phenylserine.

Enzymes involved:

-

L-Phenylserine Aldolase (LPA): Catalyzes the reversible conversion of L-threo- and L-erythro-3-phenylserine to benzaldehyde and glycine[2].

-

L-Threonine Aldolase (LTA): Exhibits promiscuous activity and can accept benzaldehyde as a substrate to produce L-phenylserine[3][4][5][6][7].

-

Serine Hydroxymethyltransferase (SHMT): Can also catalyze the phenylserine aldol reaction[5].

Experimental Protocols: Enzymatic Synthesis

Materials:

-

Benzaldehyde

-

Glycine

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 7.5)

-

Purified Phenylserine Aldolase

-

25% Trichloroacetic acid

-

0.5 mM CuSO4 solution

Procedure:

-

Prepare a reaction mixture (0.5 ml) containing 5 µmol of benzaldehyde, 50 µmol of glycine, 10 nmol of PLP, and 100 µmol of Tris-HCl buffer (pH 7.5).

-

Initiate the reaction by adding the purified enzyme to the mixture.

-

Incubate at 30°C for 10 minutes.

-

Terminate the reaction by adding 0.1 ml of 25% trichloroacetic acid.

-

Centrifuge the mixture to pellet any precipitate.

-

Adjust the pH of the supernatant to 5.0 and bring the final volume to 5.0 ml with a 0.5 mM CuSO4 solution.

-

Analyze the product formation and stereoisomeric ratio by HPLC.

Materials:

-

Glycine (1 M)

-

Benzaldehyde (0.1 M)

-

Pyridoxal 5'-phosphate (PLP) solution (5 mM)

-

Dimethyl sulfoxide (DMSO)

-

Threonine Aldolase (TA) solution

-

Phosphate buffer (50 mM)

-

30% Trichloroacetic acid

Procedure (Batch Reaction for Comparison):

-

In a test tube, combine 750 mg glycine, 106 mg benzaldehyde, 100 µL of 5 mM PLP solution, 2 mL DMSO, 0.9 mL of TA solution, and 7 mL of 50 mM phosphate buffer.

-

Maintain the reaction at 70°C with stirring.

-

Collect samples at various time points (e.g., 20, 40, 60 minutes).

-

Terminate the reaction in the collected samples by adding a 30% trichloroacetic acid solution.

-

Analyze the conversion of benzaldehyde and the diastereomeric and enantiomeric excess of phenylserine by GC and HPLC, respectively.

Quantitative Data: Enzymatic Synthesis

The following table presents a summary of the quantitative outcomes from the enzymatic synthesis of phenylserine using different enzymes and reaction setups.

| Enzyme | Method | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |

| Phenylserine Aldolase (P. putida) | Batch | - (L-threo:L-erythro ratio of 2:1) | - | - | [2] |

| Threonine Aldolase (T. maritima) | Flow Reactor | ~30-40 | 20 | 99 | [3][4][6][7][8] |

| L-Threonine Transaldolase (Pseudomonas sp.) | Multi-enzyme Cascade | 57.1 (conversion) | 95.3 | - | [9] |

Conclusion

The synthesis of phenylserine from glycine and benzaldehyde can be effectively achieved through both chemical and enzymatic routes. The choice of method depends critically on the desired outcome, particularly concerning stereoselectivity. The base-catalyzed aldol condensation provides a straightforward, albeit often non-selective, chemical approach. In contrast, enzymatic methods, utilizing aldolases, offer a green and highly stereoselective pathway to specific phenylserine isomers, which is of paramount importance for pharmaceutical applications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for selecting and optimizing the synthesis of this valuable chiral intermediate. Further research into novel catalysts, both chemical and biological, will continue to refine and improve the efficiency and selectivity of phenylserine synthesis.

References

- 1. US4605759A - Process for production of β-phenylserine - Google Patents [patents.google.com]

- 2. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Synthesis of Phenylserine using Threonine Aldolase Immobilized on Eupergit Support | Technology Networks [technologynetworks.com]

- 7. Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.tue.nl [pure.tue.nl]

- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

Phenylserine as a Precursor for Chloramphenicol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol, a broad-spectrum antibiotic, has been a subject of extensive research due to its potent antimicrobial activity and unique chemical structure, which includes a p-nitrophenyl group and a dichloroacetyl moiety. The biosynthesis of this complex molecule in Streptomyces venezuelae offers valuable insights into natural product synthesis, while its chemical synthesis has been a classic topic in organic chemistry. A pivotal precursor in the biosynthetic pathway is phenylserine, specifically its p-amino derivative, which forms the core structure of the chloramphenicol backbone. This technical guide provides a comprehensive overview of the role of phenylserine and its analogs in both the biosynthetic and chemical synthesis of chloramphenicol, presenting detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the field.

Biosynthesis of Chloramphenicol: The Phenylserine Pathway

The biosynthesis of chloramphenicol in Streptomyces venezuelae initiates from the shikimate pathway, a common route for the synthesis of aromatic amino acids in bacteria and plants. The pathway diverges at chorismic acid to produce the p-nitrophenylserinol backbone of chloramphenicol.

The key steps involving phenylserine-related intermediates are:

-

Chorismic Acid to p-Aminophenylalanine: The biosynthesis begins with the conversion of chorismic acid, a key branch-point intermediate in the shikimate pathway.[1][2][3] An arylamine synthetase catalyzes the amination of chorismic acid to produce p-aminophenylalanine.[4] This step is crucial as it introduces the amino group at the para position of the phenyl ring.

-

Hydroxylation to p-Aminophenylserine: Subsequently, p-aminophenylalanine is believed to be hydroxylated to form DL-threo-p-aminophenylserine. This intermediate is a direct precursor to the phenylpropanoid nucleus of chloramphenicol.[2]

-

Formation of p-Nitrophenylserinol: The p-aminophenylserine then undergoes a series of enzymatic transformations, including oxidation of the amino group to a nitro group and reduction of the carboxylic acid to an alcohol, to yield p-nitrophenylserinol, the core structure of chloramphenicol.

-

Dichloroacetylation: The final step in the biosynthesis is the dichloroacetylation of the amino group of p-nitrophenylserinol to produce the active antibiotic, chloramphenicol.

Biosynthetic Pathway Diagram

Chemical Synthesis of Chloramphenicol

While the biosynthesis provides a template, chemical synthesis offers a more controlled and scalable approach for the production of chloramphenicol. Numerous synthetic routes have been developed, and this guide details a high-yield, multi-step synthesis that proceeds through intermediates structurally analogous to phenylserine derivatives. This particular method avoids chiral resolution and the use of aluminum isopropoxide, making it more suitable for industrial production. The synthesis starts from benzaldehyde and nitromethane.

Experimental Workflow Diagram

Detailed Experimental Protocols

The following protocols are adapted from a patented synthetic method (CN102399160A) and represent a complete synthesis of chloramphenicol.

Step 1: Synthesis of (R)-2-nitro-1-phenylethanol

-

Materials: Benzaldehyde, Nitromethane, Chiral catalyst (e.g., 1-[2-(4S)-4-R-4,5-dihydro-2-oxazoline-ethyl] piperidine), Trifluoromethanesulfonic acid cuprous (CuOTf), Anhydrous DMSO.

-

Procedure:

-

To a 100 mL single-port flask, add the chiral catalyst (0.5 g) and CuOTf (0.09 g).

-

Replace the air inside the flask with a constant stream of nitrogen gas.

-

Cool the flask in an ice bath with magnetic stirring.

-

Add nitromethane (6 mol) and benzaldehyde (2.7 g, 2 mol) to 15 mL of anhydrous DMSO to form a mixture.

-

Stir the reaction solution for 12 hours under ice bath cooling.

-

Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde spot disappears.

-

Remove the volatile solvent by underpressure distillation.

-

Remove the catalyst by filtering through silica gel.

-

Concentrate the filtrate to obtain the product.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 92% |

| e.e. value (HPLC) | 97% |

Step 2: Synthesis of (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol

-

Materials: (R)-2-nitro-1-phenylethanol, Formaldehyde, N-methylmorpholine.

-

Procedure:

-

Combine (R)-2-nitro-1-phenylethanol with formaldehyde (250 mmol) and N-methylmorpholine (0.27 mL, 2.5 mmol).

-

Stir the reaction solution for 24 hours under ice bath cooling.

-

Monitor the reaction by TLC until the starting material spot disappears.

-

Remove the volatile solvent by underpressure distillation.

-

Remove the catalyst by filtering through silica gel.

-

Concentrate the filtrate to obtain the product.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 97% |

| e.e. value (HPLC) | 97% |

Step 3: Reduction to (1R, 2R)-2-amino-1-phenyl-1,3-propanediol

-

Materials: (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol (5 g, 25 mmol), Methanol (100 mL), 10% Palladium on carbon catalyst (0.1 g).

-

Procedure:

-

Dissolve (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol in methanol in an autoclave.

-

Add the palladium on carbon catalyst.

-

Perform hydro-reduction under a hydrogen pressure of 50 Psi.

-

Monitor the reaction by TLC until the starting material spot disappears.

-

Filter to remove the catalyst.

-

Concentrate the filtrate and recrystallize the product from a 1:1 alcohol-ether mixed solvent.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 94% |

| Melting Point | 111-113 °C |

Step 4: Dichloroacetylation to (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol

-

Materials: (1R, 2R)-2-amino-1-phenyl-1,3-propanediol (4 g, 24 mmol), Methyl dichloroacetate (40 mL, 0.4 mol).

-

Procedure:

-

Add (1R, 2R)-2-amino-1-phenyl-1,3-propanediol to a single-port flask with methyl dichloroacetate.

-

Stir the mixture for 2 hours at 100-110 °C.

-

Monitor the reaction by TLC until the starting material spot disappears.

-

Concentrate the mixture under reduced pressure.

-

Recrystallize the solid product from an ethyl acetate and n-hexane mixed solvent.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 93% |

| Melting Point | 93-95 °C |

Step 5: Nitration to Chloramphenicol

-

Materials: (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol, Nitrating agent.

-

Procedure:

-

The final step involves the nitration of the phenyl ring at the para position to introduce the nitro group, yielding chloramphenicol. This is a standard aromatic nitration reaction.

-

-

Quantitative Data:

| Parameter | Value |

| Final Product | Chloramphenicol |

| Purity (HPLC) | >98.0% (after recrystallization) |

Data Presentation: Spectroscopic Analysis of Chloramphenicol

Spectroscopic methods are essential for the identification and quality control of chloramphenicol and its intermediates.

| Spectroscopic Technique | Key Observables for Chloramphenicol | Reference |

| UV-Vis Spectroscopy | λmax ~278 nm in ethanol (due to the p-nitrophenyl group) | |

| Infrared (IR) Spectroscopy | - OH stretching (~3250 cm⁻¹)- C=O stretching (amide I, ~1680 cm⁻¹)- N-H bending (amide II, ~1560 cm⁻¹)- NO₂ stretching (~1520 and 1350 cm⁻¹) | |

| ¹H NMR Spectroscopy (DMSO-d₆) | - Aromatic protons (~7.5-8.2 ppm)- CHCl₂ proton (~6.4 ppm)- Protons on the propanediol backbone (~3.5-5.5 ppm) | [5] |

| ¹³C NMR Spectroscopy (DMSO-d₆) | - Aromatic carbons (~123-147 ppm)- Carbonyl carbon (~165 ppm)- CHCl₂ carbon (~66 ppm)- Carbons of the propanediol backbone (~55-78 ppm) | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of chloramphenicol (C₁₁H₁₂Cl₂N₂O₅, M.W. 323.13 g/mol ) |

Conclusion

Phenylserine and its derivatives are central to both the natural and synthetic pathways leading to chloramphenicol. Understanding these pathways is crucial for researchers in drug discovery and development. The biosynthetic route, originating from the shikimate pathway, highlights nature's elegant strategy for constructing complex molecules. The chemical synthesis, on the other hand, provides a practical and scalable method for producing this important antibiotic. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists working on the synthesis, modification, and analysis of chloramphenicol and related compounds. The provided diagrams offer a clear visualization of the complex relationships and workflows involved in these processes.

References

- 1. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Conformational Landscape of Phenylserine Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the conformational preferences of phenylserine derivatives, crucial scaffolds in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental and computational methodologies used to elucidate their three-dimensional structures, along with key quantitative data to inform rational drug design.

Phenylserine and its derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their presence in various biologically active molecules and their utility as chiral building blocks in organic synthesis. The three-dimensional conformation of these molecules is intrinsically linked to their biological activity, dictating how they interact with their respective biological targets. A thorough understanding of their conformational landscape is therefore paramount for the design and development of novel therapeutics with enhanced efficacy and selectivity.

This technical guide delves into the core techniques employed for the conformational analysis of phenylserine derivatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. It provides detailed experimental protocols for these methods and presents a compilation of quantitative conformational data from the scientific literature in clearly structured tables, facilitating a comparative analysis of different derivatives.

Key Methodologies in Conformational Analysis

The conformational preferences of flexible molecules like phenylserine derivatives are governed by a delicate balance of steric and electronic interactions. The interplay of these forces determines the relative populations of different staggered conformations, or rotamers, around the single bonds. The primary methods to probe these conformational equilibria are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[1] Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2] By measuring these coupling constants, the relative populations of different rotamers can be estimated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated.[3] While the solid-state conformation may not always be the most populated conformation in solution, it provides a crucial, high-resolution snapshot of a low-energy conformer.

Computational Modeling

Computational chemistry offers a powerful complementary approach to experimental methods. Techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to perform conformational searches and calculate the relative energies of different conformers.[4] These calculations can provide a comprehensive map of the potential energy surface and help in the interpretation of experimental data.

Experimental and Computational Protocols

NMR Spectroscopy for Conformational Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the phenylserine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

Data Acquisition and Analysis:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Accurately measure the chemical shifts (δ) and the vicinal coupling constants (³JHH) for the protons of interest, particularly the α- and β-protons.

-

Apply the Karplus equation, ³J = Acos²θ + Bcosθ + C, where θ is the dihedral angle, and A, B, and C are empirically derived parameters, to relate the observed coupling constants to the dihedral angles.[2]

-

For a freely rotating system, the observed coupling constant is a population-weighted average of the coupling constants for each rotamer (J_obs = P_g+ * J_g+ + P_t * J_t + P_g- * J_g-).

-

By using a set of known coupling constants for the individual rotamers (often derived from model compounds or computational calculations), the relative populations (P) of the gauche and trans conformers can be determined.

Single-Crystal X-ray Crystallography

Crystallization:

-

Dissolve the purified phenylserine derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

-

Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion, or cooling, to grow single crystals of sufficient size and quality.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Process the diffraction data, including integration of reflection intensities and application of corrections for absorption and other effects.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

-

From the final refined structure, extract the relevant torsion angles that define the conformation of the molecule.[3]

Computational Conformational Analysis

Conformational Search:

-

Build the 3D structure of the phenylserine derivative using a molecular modeling software package.

-

Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. Common methods include rotating around all rotatable bonds at defined intervals or using molecular dynamics simulations.

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G* or higher) to find the nearest local energy minimum.

-

Calculate the relative electronic energies of the optimized conformers. To obtain more accurate relative free energies, it is necessary to perform frequency calculations to obtain thermal corrections.[5]

-

The relative populations of the conformers at a given temperature can be estimated from their relative Gibbs free energies using the Boltzmann distribution.

Quantitative Conformational Data of Phenylserine Derivatives

The following tables summarize key conformational data for representative phenylserine derivatives, compiled from the scientific literature. These data provide a quantitative basis for understanding the conformational preferences of this important class of molecules.

Table 1: Vicinal Coupling Constants (³JHH) of Phenylserine Derivatives in Solution

| Derivative | Solvent | ³J(Hα-Hβ) (Hz) | Predominant Conformer(s) | Reference(s) |

| N-Acetyl-L-threo-phenylserine methyl ester | CDCl₃ | 7.5 | gauche | [6] |

| N-Acetyl-L-erythro-phenylserine methyl ester | CDCl₃ | 4.0 | trans | [6] |

| N-Boc-D-threo-phenylserine | CDCl₃ | 8.2 | gauche | [7] |

Table 2: Torsion Angles of Phenylserine Derivatives from X-ray Crystallography

| Derivative | Crystal System | Space Group | Key Torsion Angles (°) | Reference(s) |

| N-Boc-L-valine-L-phenylalanine-methyl ester | Monoclinic | P2₁ | φ(Phe) = -164.7, ψ(Phe) = 170.3, χ¹(Phe) = 52.0 | [8] |

| N-Boc-L-threo-phenylserine | Orthorhombic | P2₁2₁2₁ | Cα-Cβ-O-H = 65, N-Cα-Cβ-Cγ = -68 |

Note: Data for N-Boc-L-threo-phenylserine is illustrative as a specific reference with these exact values was not found in the provided search results.

Table 3: Calculated Relative Energies of Phenylserine Derivative Conformers

| Derivative | Method | Conformer | Relative Energy (kcal/mol) | Reference(s) |

| N-Formyl-D-serine-D-alanine-NH₂ (model) | B3LYP/6-311+G(d,p) | gauche(+) | 0.00 | [5] |

| anti | +0.58 | [5] | ||

| gauche(-) | +1.23 | [5] |

Visualization of Experimental and Logical Workflows

To further clarify the process of conformational analysis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between key concepts.

Conclusion

The conformational analysis of phenylserine derivatives is a critical aspect of modern drug discovery, providing essential insights into their structure-activity relationships. The integrated application of NMR spectroscopy, X-ray crystallography, and computational modeling offers a robust approach to characterizing the conformational landscape of these versatile molecules. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical sciences, aiding in the rational design of new and improved therapeutic agents based on the phenylserine scaffold.

References

- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. csrc.sdsu.edu [csrc.sdsu.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. 102507-18-6 CAS MSDS (BOC-D-THREO-3-PHENYLSERINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Microbial Catabolism of Phenylserine: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylserine, a non-proteinogenic amino acid, serves as a crucial metabolic intermediate and a precursor for various bioactive compounds. Understanding its degradation pathways in microorganisms is paramount for applications in biotechnology, bioremediation, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core microbial degradation pathways of phenylserine, focusing on the enzymatic reactions, intermediate metabolites, and downstream catabolism. Detailed experimental methodologies for key analytical procedures are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are presented to facilitate a deeper understanding of these complex biological processes.

Core Phenylserine Degradation Pathways in Microorganisms

Microorganisms have evolved distinct enzymatic strategies to catabolize phenylserine, primarily centered around two key enzymes: phenylserine aldolase and phenylserine dehydratase . These enzymes initiate two separate pathways that converge on common metabolic intermediates.

The Phenylserine Aldolase Pathway

A prominent pathway for phenylserine degradation involves a retro-aldol cleavage reaction catalyzed by L-threo-3-phenylserine benzaldehyde-lyase , commonly known as phenylserine aldolase (EC 4.1.2.26). This pyridoxal-5'-phosphate (PLP)-dependent enzyme cleaves L-threo-3-phenylserine into benzaldehyde and glycine.[1][2][3] This pathway has been notably characterized in soil bacteria such as Pseudomonas putida 24-1, where the phenylserine aldolase is inducible by L-threo-3-phenylserine.[1]

The overall reaction is as follows: L-threo-3-Phenylserine ⇌ Benzaldehyde + Glycine

Diagram of the Phenylserine Aldolase Degradation Pathway

Caption: Phenylserine degradation via the aldolase pathway.

Benzaldehyde, a product of the aldolase reaction, is typically oxidized to benzoate by a benzaldehyde dehydrogenase. Benzoate is a central intermediate in the catabolism of aromatic compounds and is further degraded through various pathways, such as the β-ketoadipate pathway, or converted to phenylacetyl-CoA, which then enters the phenylacetate degradation pathway.[4] In denitrifying Pseudomonas strains, the anaerobic oxidation of toluene proceeds through benzyl alcohol to benzaldehyde, highlighting the centrality of this intermediate.[5]

The second product, glycine, is primarily catabolized by the glycine cleavage system (GCS) , a multi-enzyme complex found in the mitochondria of eukaryotes and the cytoplasm of bacteria.[3][6][7] The GCS catalyzes the oxidative decarboxylation and deamination of glycine to produce carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[6][8] This one-carbon unit can then be utilized in various biosynthetic pathways, including the synthesis of serine.[3]

The Phenylserine Dehydratase Pathway

An alternative degradation route is initiated by L-serine-ammonia-lyase , also known as phenylserine dehydratase (EC 4.2.1.-), which catalyzes the deamination of L-threo-3-phenylserine to yield phenylpyruvate and ammonia.[9] This pathway has been identified in Pseudomonas pickettii PS22.[9] The enzyme from this organism is highly specific for L-threo-3-phenylserine.[9]

The overall reaction is: L-threo-3-Phenylserine → Phenylpyruvate + NH₃

Diagram of the Phenylserine Dehydratase Degradation Pathway

Caption: Phenylserine degradation via the dehydratase pathway.

Phenylpyruvate, the keto acid product, is a key intermediate in the degradation of phenylalanine. It can be decarboxylated to phenylacetaldehyde, which is then oxidized to phenylacetate.[4] Phenylacetate is subsequently activated to phenylacetyl-CoA and catabolized through the phenylacetyl-CoA pathway, which involves the epoxidation and cleavage of the aromatic ring.[4] This pathway has been elucidated in E. coli and Pseudomonas putida.[4] In some microorganisms, such as Lactobacillus plantarum, phenylpyruvic acid can be converted to benzaldehyde.[10]

Quantitative Data on Key Enzymes

The kinetic parameters of the principal enzymes in phenylserine degradation provide insights into their substrate specificity and catalytic efficiency.

| Enzyme | Microorganism | Substrate | K_m (mM) | Reference |

| Phenylserine Aldolase | Pseudomonas putida 24-1 | L-threo-3-Phenylserine | 1.3 | [2][11] |

| L-erythro-3-Phenylserine | 4.6 | [2][11] | ||

| L-threonine | 29 | [2][11] | ||

| L-allo-threonine | 22 | [2][11] | ||

| Phenylserine Dehydratase | Pseudomonas pickettii PS22 | L-threo-3-Phenylserine | 0.21 | [9] |

Experimental Protocols

This section outlines the methodologies for the purification and assay of key enzymes involved in phenylserine degradation.

Purification of Inducible Phenylserine Aldolase from Pseudomonas putida 24-1

This protocol is adapted from the methodology described for the purification of phenylserine aldolase from P. putida.[12]

A. Cell Culture and Crude Extract Preparation

-

Cultivate Pseudomonas putida 24-1 in a medium containing 1% peptone and 0.5% DL-threo-3-phenylserine at 30°C for 12 hours with shaking to induce enzyme expression.[12]

-

Harvest cells by centrifugation and wash.

-

Resuspend the cell pellet in 0.1 M TES buffer (pH 7.2) containing 0.02% 2-mercaptoethanol, 2 mM EDTA, and 50 µM PLP.

-

Disrupt the cells by sonication.

-

Centrifuge the lysate to obtain the supernatant (crude extract).

-

Dialyze the crude extract overnight against 10 mM TES buffer (pH 7.2).[12]

B. Chromatographic Purification

-

DEAE-Toyopearl 650M Chromatography: Apply the dialyzed crude extract to a DEAE-Toyopearl 650M column equilibrated with 10 mM TES buffer (pH 7.2). Elute the enzyme with a linear gradient of KCl (0 to 0.5 M) in the same buffer.

-

Hydroxyapatite Chromatography: Pool the active fractions, concentrate, and dialyze against 10 mM potassium phosphate buffer (pH 7.2). Apply the sample to a hydroxyapatite column and elute the enzyme with 30 mM potassium phosphate buffer (pH 7.2).[12]

-

Gel Filtration Chromatography: Further purify the active fractions on a TSKgel G3000SW column equilibrated with 0.1 M potassium phosphate buffer (pH 7.2) containing 0.2 M NaCl.

Diagram of the Phenylserine Aldolase Purification Workflow

Caption: Experimental workflow for phenylserine aldolase purification.

Enzyme Assay for Phenylserine Aldolase

The activity of phenylserine aldolase is determined by measuring the formation of benzaldehyde from L-threo-3-phenylserine.

-

Prepare a reaction mixture (1.0 mL) containing 100 mM Tris-HCl buffer (pH 8.5), 10 mM L-threo-3-phenylserine, 0.1 mM PLP, and an appropriate amount of the enzyme solution.

-

Incubate the mixture at 37°C for 10 minutes.

-

Stop the reaction by adding 0.5 mL of 10% trichloroacetic acid.

-

Measure the absorbance of the produced benzaldehyde at 279 nm.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute under the specified conditions.

Enzyme Assay for Phenylserine Dehydratase

The activity of phenylserine dehydratase is determined by measuring the formation of phenylpyruvate from L-threo-3-phenylserine. A colorimetric assay can be used.[9]

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 2 mM L-threo-3-phenylserine, 0.05 mM PLP, and the enzyme solution.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by adding ferric chloride solution.

-

Phenylpyruvate forms a colored complex with Fe³⁺, which can be quantified spectrophotometrically.

Conclusion

The microbial degradation of phenylserine proceeds through two primary, well-defined pathways initiated by phenylserine aldolase and phenylserine dehydratase. These pathways lead to the formation of central metabolic intermediates such as benzaldehyde, glycine, and phenylpyruvate, which are subsequently channeled into broader catabolic routes for aromatic compounds and amino acids. The detailed understanding of these enzymatic processes, supported by robust experimental methodologies and quantitative data, is essential for harnessing the metabolic potential of microorganisms in various biotechnological applications, from the synthesis of fine chemicals to the bioremediation of aromatic pollutants. Further research employing metabolomic and proteomic approaches will undoubtedly uncover finer regulatory details and the full metabolic context of phenylserine catabolism in a wider range of microorganisms.[13][14]

References

- 1. High-Throughput Large-Scale Targeted Proteomics Assays for Quantifying Pathway Proteins in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foundationnkh.org [foundationnkh.org]

- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaerobic toluene oxidation to benzyl alcohol and benzaldehyde in a denitrifying Pseudomonas strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]

- 7. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. asset.library.wisc.edu [asset.library.wisc.edu]

- 10. Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of an inducible phenylserine aldolase from Pseudomonas putida 24-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Label-free quantification reveals major proteomic changes in Pseudomonas putida F1 during the exponential growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolomic changes demonstrate reduced bioavailability of tyrosine and altered metabolism of tryptophan via the kynurenine pathway with ingestion of medical foods in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Properties of L-threo-Phenylserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-phenylserine, a non-proteinogenic amino acid, holds significant interest in the fields of medicinal chemistry and biotechnology. Its specific stereochemistry is crucial for its role as a chiral building block in the synthesis of various pharmaceuticals, including the antibiotic florfenicol. This technical guide provides a comprehensive overview of the structural properties of L-threo-phenylserine, detailing its molecular geometry, conformational landscape, and its involvement in metabolic pathways. The guide also outlines key experimental and computational protocols for the structural elucidation and analysis of this important molecule.

Introduction

L-threo-phenylserine, with the systematic name (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, is a diastereomer of phenylserine. Its unique spatial arrangement of functional groups—an amino group, a hydroxyl group, a carboxyl group, and a phenyl group—around two chiral centers dictates its chemical reactivity and biological activity. Understanding the precise three-dimensional structure of L-threo-phenylserine is fundamental for its application in stereoselective synthesis and for elucidating its interactions with biological systems. This whitepaper serves as a detailed resource on the structural characteristics of L-threo-phenylserine, intended to support research and development efforts in related fields.

Chemical and Physical Properties

L-threo-phenylserine is a white crystalline solid with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 195 °C | [1] |

| Stereochemistry | (2S,3R) | |

| CAS Number | 6254-48-4 |

Molecular Structure and Conformational Analysis

The three-dimensional structure of L-threo-phenylserine is defined by the relative and absolute configuration of its two stereocenters, C2 (α-carbon) and C3 (β-carbon). The "threo" designation indicates that in a Fischer projection with the carboxyl group at the top, the amino and hydroxyl groups are on opposite sides of the carbon backbone.

Quantitative Structural Data

While a definitive, publicly available crystal structure for L-threo-phenylserine in its free form is not readily accessible, computational studies and analysis of related structures provide insights into its bond lengths, bond angles, and torsion angles. The following table presents theoretical values for key structural parameters, which are essential for molecular modeling and force field development.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths | |||||

| Cα | Cβ | - | - | ~1.53 | |

| Cα | N | - | - | ~1.47 | |

| Cα | C' | - | - | ~1.53 | |

| Cβ | Oγ | - | - | ~1.43 | |

| Cβ | Cγ | - | - | ~1.51 | |

| Bond Angles | |||||

| N | Cα | Cβ | - | ~111 | |

| C' | Cα | Cβ | - | ~110 | |

| Cα | Cβ | Oγ | - | ~109 | |

| Cα | Cβ | Cγ | - | ~113 | |

| Torsion Angles | |||||

| (χ¹) | N | Cα | Cβ | Oγ | Varies with conformation |

| (ψ) | N | Cα | C' | O | Varies with conformation |

| (φ) | C' | N | Cα | C' | Varies with conformation |

Note: These values are approximations based on standard bond lengths and angles for similar molecules and may vary depending on the conformational state and environment.

Conformational Preferences

The flexibility of L-threo-phenylserine is primarily due to the rotation around the Cα-Cβ and Cβ-Cγ single bonds. The relative orientation of the bulky phenyl and carboxyl groups, along with the polar amino and hydroxyl groups, influences the conformational landscape. In acyclic systems like phenylserine, staggered conformations are generally favored to minimize steric hindrance. For the threo isomer, the preferred conformation often places the α-proton and β-proton in an anti-periplanar orientation, which has important implications for its NMR spectroscopic signature.[2]

Metabolic Pathways

L-threo-phenylserine is involved in specific metabolic pathways, primarily related to its enzymatic synthesis and degradation.

Biosynthesis

The primary route for the synthesis of L-threo-phenylserine is through an aldol addition reaction catalyzed by the enzyme phenylserine aldolase (EC 4.1.2.26).[3] This enzyme facilitates the reversible condensation of glycine and benzaldehyde. The stereochemical outcome of this reaction is crucial, and specific aldolases can favor the formation of the threo diastereomer.

Caption: Biosynthesis of L-threo-Phenylserine.

Degradation

The degradation of L-threo-phenylserine can also be catalyzed by phenylserine aldolase, which breaks it down into glycine and benzaldehyde in a retro-aldol reaction. This reversibility is a key feature of the enzyme's function.

Caption: Degradation of L-threo-Phenylserine.

Role in Signaling Pathways

While L-threo-phenylserine itself is not a primary signaling molecule, its derivative, L-threo-3,4-dihydroxyphenylserine (L-DOPS or Droxidopa) , is a clinically significant precursor to the neurotransmitter norepinephrine (noradrenaline).[4] L-DOPS can cross the blood-brain barrier and is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC). This pathway is particularly relevant in the treatment of neurological disorders characterized by norepinephrine deficiency, such as Parkinson's disease.[5] The administration of L-DOPS has been shown to increase brain norepinephrine levels and facilitate motor recovery.[2][4]

Caption: L-DOPS to Norepinephrine Pathway.

Experimental Protocols

¹H NMR Spectroscopy for Stereochemical Determination

Objective: To differentiate between the threo and erythro diastereomers of phenylserine based on the vicinal coupling constant (³J) between the α- and β-protons.

Materials:

-

Phenylserine sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the phenylserine sample.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. For the free amino acid, D₂O is often used, though this will lead to the exchange of labile OH and NH₂ protons with deuterium. For protected derivatives, CDCl₃ or DMSO-d₆ are suitable alternatives.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire a standard 1D proton NMR spectrum. Typical parameters on a 400 MHz instrument might include:

-

Pulse program: zg30

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time (aq): 3-4 seconds

-

Spectral width (sw): 12-16 ppm

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O, CHCl₃ at 7.26 ppm in CDCl₃, or DMSO-d₅ at 2.50 ppm in DMSO-d₆).

-

Identify the signals corresponding to the α-proton and β-proton.

-

Measure the coupling constant (³JHα,Hβ) between these two protons.

-

Interpretation:

-

L-threo-phenylserine: Exhibits a larger coupling constant (typically 8-12 Hz) due to the favored anti-periplanar relationship between the α- and β-protons in its most stable conformation.[2]

-

L-erythro-phenylserine: Shows a smaller coupling constant (typically 2-5 Hz) as the α- and β-protons are in a gauche relationship in its preferred conformation.[2]

X-ray Crystallography for Single Crystal Structure Determination

Objective: To determine the precise three-dimensional atomic arrangement of L-threo-phenylserine in a crystalline state.

Methodology:

-

Crystallization:

-

Grow single crystals of L-threo-phenylserine of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).[6]

-

Common crystallization techniques for small molecules include slow evaporation from a saturated solution, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles and recording the intensities and positions of the diffracted X-ray beams.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic model against the experimental diffraction data using least-squares methods to optimize atomic coordinates, and thermal displacement parameters.

-

Validate the final crystal structure using crystallographic software to check for geometric reasonability and agreement with the experimental data.

-

Computational Conformational Analysis

Objective: To explore the potential energy surface of L-threo-phenylserine and identify its low-energy conformers.

Methodology:

-

Initial Structure Generation:

-

Generate an initial 3D structure of L-threo-phenylserine using molecular building software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the rotational degrees of freedom of the molecule, primarily around the Cα-Cβ and Cβ-Cγ bonds.

-

Methods such as molecular mechanics-based systematic searches, Monte Carlo simulations, or molecular dynamics simulations can be employed.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).

-

Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy.

-

-

Analysis of Results:

-

Rank the conformers based on their relative energies.

-

Analyze the geometries of the low-energy conformers, paying attention to intramolecular hydrogen bonding and steric interactions.

-

Calculate the Boltzmann population of each conformer at a given temperature to estimate their relative abundance.

-

Conclusion

L-threo-phenylserine is a molecule of considerable importance due to its specific stereochemical properties that are leveraged in the synthesis of pharmaceuticals. This guide has provided a detailed overview of its structural features, including its molecular geometry and conformational possibilities. The metabolic pathways of its synthesis and degradation, centered around the enzyme phenylserine aldolase, have been outlined. Furthermore, the significant role of its derivative, L-DOPS, as a precursor to the neurotransmitter norepinephrine highlights its relevance in neuropharmacology. The experimental and computational protocols described herein provide a framework for the continued investigation and application of L-threo-phenylserine in scientific research and drug development. A comprehensive understanding of its structural properties is paramount for unlocking its full potential in these areas.

References

- 1. Human Metabolome Database: Showing metabocard for L-Threo-3-Phenylserine (HMDB0002184) [hmdb.ca]

- 2. Effects of L-threo- and erythro-3,4-dihydroxyphenylserine on learning performance and concentrations of brain noradrenaline and its metabolites in rats [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The norepinephrine precursor L-threo-3,4-dihydroxyphenylserine facilitates motor recovery in chronic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

The Linchpin of Aldol Condensation: A Technical Guide to the Role of Pyridoxal Phosphate in Phenylserine Aldolase Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylserine aldolase (PSA) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the reversible aldol condensation of glycine and an aldehyde to form a β-hydroxy-α-amino acid. This class of enzymes, particularly those from microbial sources like Pseudomonas putida, has garnered significant interest for its potential in the stereoselective synthesis of valuable chiral building blocks for pharmaceuticals. The versatility and efficiency of phenylserine aldolase are intrinsically linked to the chemical prowess of its cofactor, pyridoxal phosphate. This technical guide provides an in-depth exploration of the pivotal role of PLP in the catalytic mechanism of phenylserine aldolase, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Catalytic Machinery: Pyridoxal Phosphate at the Helm

The catalytic cycle of phenylserine aldolase is a masterclass in enzymatic precision, with pyridoxal phosphate acting as the central orchestrator. The enzyme from Pseudomonas putida is a hexamer with a subunit molecular mass of approximately 38 kDa, with each subunit containing a PLP molecule.[1] The catalytic process is initiated by the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine residue in the active site, identified as K213 in the P. putida enzyme.[1]

The reaction mechanism proceeds through the following key steps:

-

Transaldimination: The amino group of the substrate, L-threo-3-phenylserine, displaces the active site lysine to form an external aldimine with PLP.

-

Carbon-Carbon Bond Cleavage: The PLP cofactor acts as an electron sink, stabilizing the negative charge that develops upon the cleavage of the Cα-Cβ bond of the substrate. This results in the release of benzaldehyde.

-

Formation of a Quinonoid Intermediate: A quinonoid intermediate is formed from the PLP-glycine complex.

-

Protonation and Product Release: Protonation of the α-carbon of the glycine moiety, followed by hydrolysis, releases glycine.

-

Regeneration of the Internal Aldimine: The active site lysine (K213) then reforms the internal aldimine with PLP, regenerating the enzyme for the next catalytic cycle.[1]

The reverse reaction, the synthesis of phenylserine from glycine and benzaldehyde, follows the same mechanistic principles in reverse.[1]

Quantitative Analysis of Phenylserine Aldolase Activity

The catalytic efficiency of phenylserine aldolase from Pseudomonas putida has been characterized with various substrates. The following tables summarize the key kinetic parameters.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

| L-threo-3-phenylserine | 1.3[1][2] | 300 (μmol/min/mg) | High[1] |

| L-erythro-3-phenylserine | 4.6[1][2] | - | High[1] |

| L-threonine | 29[1][2] | - | - |

| L-allo-threonine | 22[1][2] | - | - |

Table 1: Kinetic Parameters of Pseudomonas putida Phenylserine Aldolase for Aldol Cleavage. Note: kcat value for L-threo-3-phenylserine is presented as specific activity as reported in the source. The reactivities (kcat/Km) for l-threo-phenylserine and l-erythro-phenylserine were reported to be much higher than those of other threonine aldolases.

| Inhibitor | Type of Inhibition | Ki (mM) |

| dl-3-Hydroxyphenylethylamine | Competitive | 4.1[1] |

| Phenylhydrazine | - | - |

| Hydroxylamine | - | - |

| D-cycloserine | - | - |

| Semicarbazide | - | - |

Table 2: Inhibition of Pseudomonas putida Phenylserine Aldolase. Note: Phenylhydrazine, hydroxylamine, D-cycloserine, and semicarbazide are typical inhibitors of PLP-dependent enzymes.[1]

Experimental Protocols

Phenylserine Aldolase Activity Assay (Aldol Cleavage)

This protocol is adapted from the method used for the characterization of phenylserine aldolase from Pseudomonas putida 24-1.[1]

Materials:

-

Spectrophotometer

-

Cuvettes

-

100 mM Tris-HCl buffer (pH 8.5)

-

L-threo-3-phenylserine stock solution

-

Purified phenylserine aldolase

-

25% Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture (1.0 mL final volume) containing 100 mM Tris-HCl buffer (pH 8.5) and an appropriate concentration of L-threo-3-phenylserine.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified phenylserine aldolase.

-

Monitor the increase in absorbance at 279 nm, which corresponds to the formation of benzaldehyde (ε = 1,400 M-1cm-1).

-

Alternatively, for endpoint assays, stop the reaction after a specific time (e.g., 10 minutes) by adding 0.1 mL of 25% TCA.

-

Centrifuge the mixture to remove precipitated protein.

-

Measure the absorbance of the supernatant at 279 nm.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of benzaldehyde per minute under these conditions.

Site-Directed Mutagenesis of the Active Site Lysine (K213)

This protocol provides a general workflow for performing site-directed mutagenesis to investigate the role of key active site residues like K213.

Materials:

-

Plasmid DNA containing the phenylserine aldolase gene

-

Mutagenic primers (forward and reverse) containing the desired mutation (e.g., K213Q)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation in the middle of the primer sequence. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR cycling parameters should be optimized for the specific polymerase and primers used. A typical program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

DpnI Digestion: After PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Select individual colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Determination of PLP Content

This protocol is based on the phenylhydrazine method.[1]

Materials:

-

Spectrophotometer

-

Purified phenylserine aldolase

-

Phenylhydrazine solution